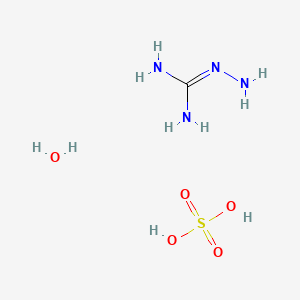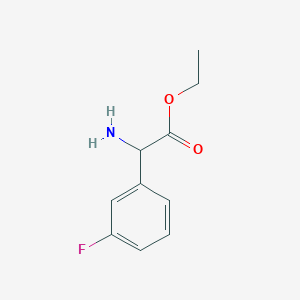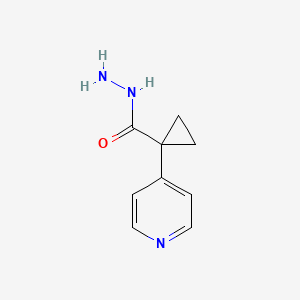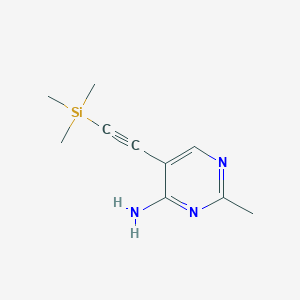
5-(1H-Indol-5-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-Indol-5-yl)pyrrolidin-2-one is a compound that features an indole ring fused to a pyrrolidinone structure Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indol-5-yl)pyrrolidin-2-one typically involves the reaction of indole derivatives with pyrrolidinone precursors. One common method includes the reaction of N-methylindole with 1-benzyl-5-hydroxypyrrolidin-2-one, resulting in the formation of 1-benzyl-5-(1-methylindol-3-yl)pyrrolidin-2-one . Another approach involves the Mitsunobu reaction between pyrrolidines and 2-bromo-3-nitrophenol, followed by further steps to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-Indol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction of the compound can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction can produce indoline derivatives.
Aplicaciones Científicas De Investigación
5-(1H-Indol-5-yl)pyrrolidin-2-one has various scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(1H-Indol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing biological processes. For example, indole derivatives have been shown to inhibit certain enzymes and modulate receptor activity, leading to their diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-alkyl-5-(1H-indol-2-yl)pyrrolidin-2-ones
- 1-alkyl-5-(1H-indol-3-yl)pyrrolidin-2-ones
Uniqueness
5-(1H-Indol-5-yl)pyrrolidin-2-one is unique due to its specific substitution pattern on the indole ring and the presence of the pyrrolidinone moiety. This structural combination imparts distinct chemical and biological properties compared to other indole derivatives .
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
5-(1H-indol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H12N2O/c15-12-4-3-11(14-12)8-1-2-10-9(7-8)5-6-13-10/h1-2,5-7,11,13H,3-4H2,(H,14,15) |
Clave InChI |
RGMKPKADQSGPML-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1C2=CC3=C(C=C2)NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)













